molecular formula C11H16N2O B1419265 3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1157401-82-5

3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1419265
CAS No.: 1157401-82-5
M. Wt: 192.26 g/mol
InChI Key: NHZZPDWAOXTGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C11H16N2O, features a cyclohexyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexyl hydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The aldehyde group can then be introduced through formylation reactions using reagents like Vilsmeier-Haack or Duff formylation .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde is largely dependent on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various receptors and enzymes, modulating their function. These interactions can influence pathways involved in inflammation, microbial growth, and other biological processes .

Comparison with Similar Compounds

Properties

IUPAC Name

3-cyclohexyl-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZZPDWAOXTGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.